molecular formula C21H28N6O2 B2990637 8-(4-ethylpiperazin-1-yl)-3,7-dimethyl-1-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione CAS No. 878452-45-0

8-(4-ethylpiperazin-1-yl)-3,7-dimethyl-1-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione

Cat. No. B2990637
CAS RN: 878452-45-0
M. Wt: 396.495
InChI Key: RVFPPHVIRQPTAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(4-ethylpiperazin-1-yl)-3,7-dimethyl-1-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C21H28N6O2 and its molecular weight is 396.495. The purity is usually 95%.
BenchChem offers high-quality 8-(4-ethylpiperazin-1-yl)-3,7-dimethyl-1-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(4-ethylpiperazin-1-yl)-3,7-dimethyl-1-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Neuropharmacological Research

Researchers have investigated derivatives of purine-2,6-dione, which include 8-(4-ethylpiperazin-1-yl)-3,7-dimethyl-1-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione, for their potential in neuropharmacology. Studies have identified that some of these derivatives exhibit significant affinity for serotonin (5-HT) receptors, with implications in developing treatments for neurological and psychiatric conditions. For instance, certain compounds in this group have demonstrated antidepressant and anxiolytic properties, revealing their potential as psychotropic agents (Chłoń-Rzepa et al., 2013).

Analgesic Research

Further research into purine-2,6-dione derivatives has explored their analgesic properties. Some compounds have shown significant analgesic activity, with certain derivatives demonstrating stronger effects than reference drugs like acetylic acid. These findings indicate the potential of these compounds as new classes of analgesic and anti-inflammatory agents (Zygmunt et al., 2015).

Antipsychotic and Antidepressant Applications

Another study focused on the synthesis and pharmacological evaluation of arylpiperazine 5-HT(1A) receptor ligands containing the pyrimido[2,1-f]purine fragment. This research identified potent pre- and postsynaptic 5-HT(1A) receptor antagonists, suggesting the potential application of these compounds in the treatment of psychiatric disorders like anxiety and depression (Jurczyk et al., 2004).

Cardiovascular Research

The cardiovascular effects of purine-2,6-dione derivatives have also been studied, with some compounds exhibiting antiarrhythmic and hypotensive activity. These effects highlight the potential therapeutic applications of these compounds in cardiovascular diseases (Chłoń-Rzepa et al., 2011).

Anticonvulsant Properties

Research into N-(4-methylpiperazin-1-yl)- and N-[3-(4-methyl-piperazin-1-yl)propyl] derivatives of pyrrolidine-2,5-dione, which are structurally related to purine-2,6-dione, revealed anticonvulsant properties in animal models. This suggests the potential use of these compounds in the treatment of epileptic seizures (Obniska et al., 2005).

properties

IUPAC Name

8-(4-ethylpiperazin-1-yl)-3,7-dimethyl-1-[(4-methylphenyl)methyl]purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N6O2/c1-5-25-10-12-26(13-11-25)20-22-18-17(23(20)3)19(28)27(21(29)24(18)4)14-16-8-6-15(2)7-9-16/h6-9H,5,10-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVFPPHVIRQPTAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=NC3=C(N2C)C(=O)N(C(=O)N3C)CC4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(4-ethylpiperazin-1-yl)-3,7-dimethyl-1-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione

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